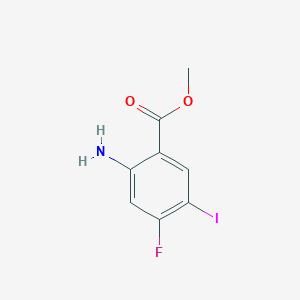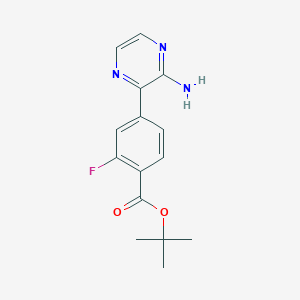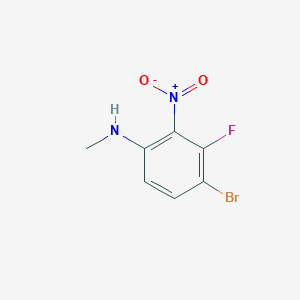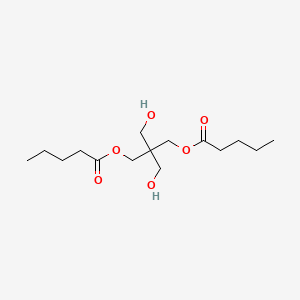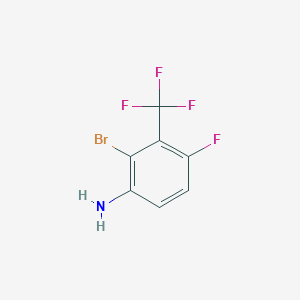
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
“2-Bromo-4-fluoro-3-(trifluoromethyl)aniline” is a chemical compound. However, there is limited information available about this specific compound1234.
Synthesis Analysis
There is no specific information available about the synthesis of “2-Bromo-4-fluoro-3-(trifluoromethyl)aniline”. However, similar compounds such as “4-Bromo-2-(trifluoromethyl)aniline” have been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene54.Molecular Structure Analysis
The molecular structure of “2-Bromo-4-fluoro-3-(trifluoromethyl)aniline” is not directly available. However, the molecular formula of a similar compound, “4-Bromo-2-(trifluoromethyl)aniline”, is BrC6H3(CF3)NH256.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “2-Bromo-4-fluoro-3-(trifluoromethyl)aniline”. However, similar compounds have been used in various chemical reactions78.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-fluoro-3-(trifluoromethyl)aniline” are not directly available. However, a similar compound, “4-Bromo-2-(trifluoromethyl)aniline”, has a boiling point of 84-86 °C/5 mmHg, a density of 1.71 g/mL at 25 °C, and a refractive index of n20/D 1.532 (lit.)510.Applications De Recherche Scientifique
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Results or Outcomes: The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Synthesis of Bicyclic Heterocycles
- Summary of the Application: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline can be used as a precursor for the synthesis of bicyclic heterocycles, such as quinoxalines and quinolines .
- Results or Outcomes: The synthesis of these bicyclic heterocycles expands the range of compounds that can be produced using 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline .
Application 3: Synthesis of Tricyclic Heterocycles
- Summary of the Application: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline can be used as a precursor for the synthesis of tricyclic heterocycles, such as benzoimidazotriazines, phenazines, and phenoxazines .
- Results or Outcomes: The synthesis of these tricyclic heterocycles expands the range of compounds that can be produced using 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline .
Application 4: Synthesis of Ocfentanil Derivatives
- Summary of the Application: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline can be used as a building block for ocfentanil derivatives as an analgesic .
- Results or Outcomes: The synthesis of ocfentanil derivatives could potentially lead to the development of new analgesic drugs .
Application 5: Synthesis of Dibromotrifluoromethylbenzene
- Summary of the Application: 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene .
- Results or Outcomes: The synthesis of 2,5-dibromo-(trifluoromethyl)benzene expands the range of compounds that can be produced using 4-Bromo-3-(trifluoromethyl)aniline .
Application 6: Synthesis of AUY954
- Summary of the Application: 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
- Results or Outcomes: The synthesis of AUY954 could potentially lead to the development of new drugs that act as agonists of the sphingosine-1-phosphate receptor .
Safety And Hazards
The safety and hazards of “2-Bromo-4-fluoro-3-(trifluoromethyl)aniline” are not directly available. However, similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled111213.
Orientations Futures
There is no specific information available about the future directions of “2-Bromo-4-fluoro-3-(trifluoromethyl)aniline”. However, similar compounds have been used in the synthesis of various derivatives for potential applications in medical and pharmaceutical research79.
Please note that the information provided is based on the available data and may not be fully applicable to “2-Bromo-4-fluoro-3-(trifluoromethyl)aniline”. Further research and studies would be needed for a more comprehensive understanding of this specific compound.
Propriétés
IUPAC Name |
2-bromo-4-fluoro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPACHMIKOCFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)
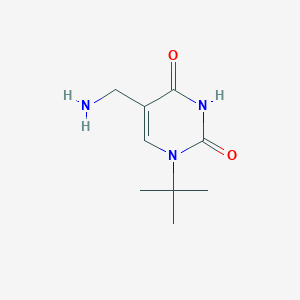
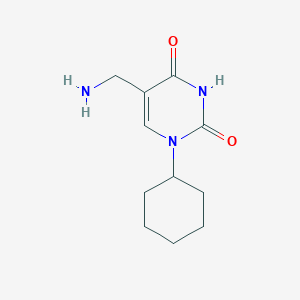
![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)
![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)
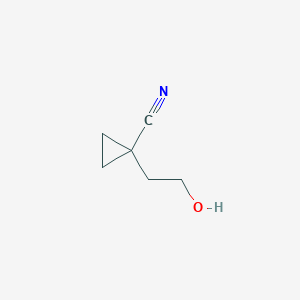
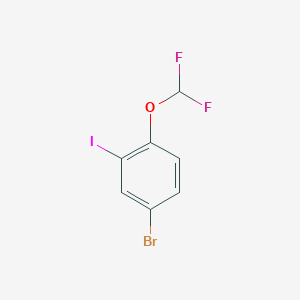
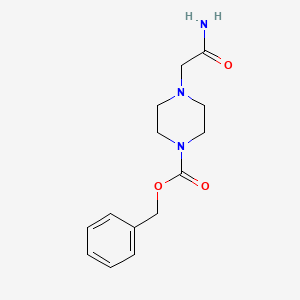
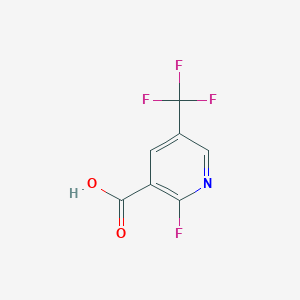
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
